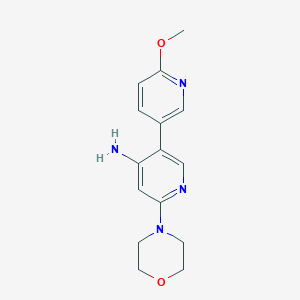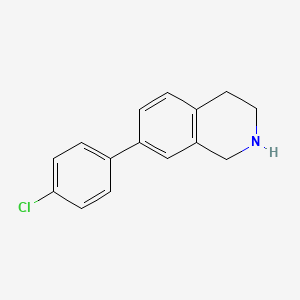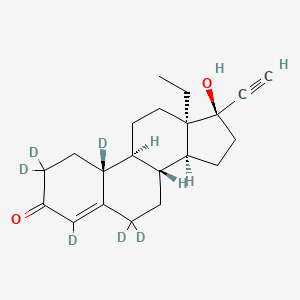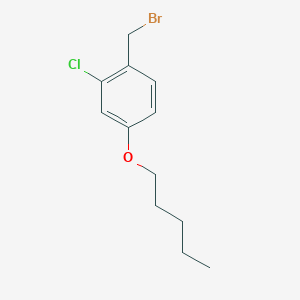
2-Methyl-4-(2-methylpropyl)piperidin-4-ol;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-4-(2-methylpropyl)piperidin-4-ol;hydrochloride is a chemical compound with the molecular formula C9H20ClNO. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and their role in drug design .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(2-methylpropyl)piperidin-4-ol;hydrochloride typically involves the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . The reaction conditions often include high pressure and temperature to facilitate the hydrogenation process.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including cyclization, cycloaddition, and annulation reactions. These methods are designed to be cost-effective and scalable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-4-(2-methylpropyl)piperidin-4-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines .
Aplicaciones Científicas De Investigación
2-Methyl-4-(2-methylpropyl)piperidin-4-ol;hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biological pathways and mechanisms.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Methyl-4-(2-methylpropyl)piperidin-4-ol;hydrochloride involves its interaction with specific molecular targets and pathways. For example, as a CCR5 antagonist, it binds to the CCR5 receptor, preventing the entry of HIV-1 into cells . This interaction is mediated by a strong salt-bridge interaction between the basic nitrogen atom of the compound and the receptor .
Comparación Con Compuestos Similares
2-Methyl-4-(2-methylpropyl)piperidin-4-ol;hydrochloride can be compared with other similar compounds, such as:
2-Methyl-1-(piperidin-4-yl)propan-2-ol: This compound has a similar structure but lacks the hydrochloride group.
4-[(2-methoxyphenyl)methyl]piperidin-4-ol hydrochloride: This compound has a different substituent on the piperidine ring.
2-(Piperidin-4-yl)pyrimidine hydrochloride: This compound contains a pyrimidine ring instead of a piperidine ring.
The uniqueness of this compound lies in its specific structure and the presence of the hydrochloride group, which may influence its chemical properties and biological activity.
Propiedades
Fórmula molecular |
C10H22ClNO |
|---|---|
Peso molecular |
207.74 g/mol |
Nombre IUPAC |
2-methyl-4-(2-methylpropyl)piperidin-4-ol;hydrochloride |
InChI |
InChI=1S/C10H21NO.ClH/c1-8(2)6-10(12)4-5-11-9(3)7-10;/h8-9,11-12H,4-7H2,1-3H3;1H |
Clave InChI |
CGTMTGXCNOWHEL-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(CCN1)(CC(C)C)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[(2,3-Dichlorophenyl)carbamothioylamino]ethylphosphonic acid](/img/structure/B13867603.png)



![4-(aminomethyl)-N-[(4-chlorophenyl)methyl]benzamide](/img/structure/B13867625.png)





